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Compound of Interest

Methyl 5-(3-aminophenyl)furan-2-
Compound Name:
carboxylate

Cat. No.: B1278144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(3-aminophenyl)furan-2-
carboxylate, a furan derivative with potential applications in medicinal chemistry. Due to the
limited specific literature on this exact compound, this guide also includes relevant data and
methodologies from closely related aminophenyl furan derivatives and establishes a plausible
synthetic pathway based on established chemical transformations.

Chemical Properties

Property Value Source
CAS Number 54023-06-2 [Commercial]
Molecular Formula C12H11NOs3 [Calculated]
Molecular Weight 217.22 g/mol [Calculated]
Appearance Solid (predicted)

Likely soluble in organic
Solubility solvents like DMSO, DMF, and
alcohols

Synthesis
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While a specific, published synthetic protocol for Methyl 5-(3-aminophenyl)furan-2-
carboxylate is not readily available, a highly plausible and efficient two-step synthetic route
can be proposed. This pathway involves the initial synthesis of the nitro-precursor, Methyl 5-(3-
nitrophenyl)furan-2-carboxylate, followed by the reduction of the nitro group to the desired
amine.

Proposed Synthetic Workflow:

Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate

- Jo o )

Click to download full resolution via product page
Caption: Proposed two-step synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate.
Experimental Protocols:
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the synthesis of 5-aryl-furan-2-
carboxylates.[1]

o Materials:

o

Methyl 5-bromofuran-2-carboxylate

o

(3-Nitrophenyl)boronic acid

[¢]

Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz]

[¢]

2 M Sodium carbonate (Na2COs) solution

o

1,4-Dioxane (dry)
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o Nitrogen gas (inert atmosphere)

o Celite

e Procedure:

o To a round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-
nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(ll) dichloride (0.05

eq).

o Evacuate and backfill the flask with nitrogen gas three times to establish an inert
atmosphere.

o Add dry 1,4-dioxane to dissolve the solids.

o Add 2 M aqueous sodium carbonate solution (2.0 eq).

o Heat the reaction mixture to 90 °C and stir overnight.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and filter through a pad of
Celite.

o The filtrate is then transferred to a separatory funnel, and the aqueous layer is extracted
with ethyl acetate.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

o The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

The reduction of the aromatic nitro group to an amine in the presence of an ester can be
achieved using several methods. Catalytic hydrogenation is a clean and effective method.[2][3]

o Materials:
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[e]

Methyl 5-(3-nitrophenyl)furan-2-carboxylate

o

10% Palladium on carbon (Pd/C)

[¢]

Methanol or Ethyl acetate

[¢]

Hydrogen gas (Hz)

e Procedure:

o Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in methanol or ethyl acetate in a
hydrogenation vessel.

o Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

o Purge the vessel with hydrogen gas.

o Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be
increased) at room temperature.

o Monitor the reaction by TLC until the starting material is consumed.

o Upon completion, carefully filter the reaction mixture through Celite to remove the
palladium catalyst.

o The filtrate is concentrated under reduced pressure to yield the crude product.

o If necessary, the product can be purified by recrystallization or column chromatography.

An alternative method for the nitro group reduction that is tolerant of many functional groups is
the use of tin(ll) chloride.[4][5]

o Materials:

o Methyl 5-(3-nitrophenyl)furan-2-carboxylate

o Tin(ll) chloride dihydrate (SnClz-:2H20)

o Ethanol or Ethyl acetate
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e Procedure:

o

Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in ethanol or ethyl acetate.
o Add an excess of tin(ll) chloride dihydrate (typically 3-5 equivalents).
o Reflux the mixture for several hours, monitoring the reaction by TLC.

o After completion, cool the reaction and quench by adding a saturated aqueous solution of
sodium bicarbonate until the solution is basic.

o Extract the product with ethyl acetate.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated to give the desired amine.

Biological Activity

While there is no specific biological data available for Methyl 5-(3-aminophenyl)furan-2-
carboxylate in the public domain, furan derivatives are known to exhibit a wide range of
pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer
properties.[6][7][8]

For comparative purposes, the biological activity of a structurally related compound, Methyl-5-
(hydroxymethyl)-2-furan carboxylate, and its derivatives have been reported.

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its Amine Derivative
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Compound Cell Line ICso0 (pg/mL)
Methyl-5-(hydroxymethyl)-2-

furanycarkfoiylatey g Hela >100

HepG2 >100

Vero >100

Amine Derivative* HelLa 62.37

HepG2 >100

Vero >100

* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]

Table 2: Antibacterial Activity (MIC) of an Amine Derivative of Methyl-5-(hydroxymethyl)-2-furan
carboxylate

Bacterial Strain MIC (pg/mL)
Staphylococcus aureus >250

Bacillus cereus >250
Escherichia coli 250
Pseudomonas aeruginosa 250

* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]

These data suggest that derivatization of the furan scaffold can lead to significant biological
activity. The aminophenyl moiety in the title compound provides a key site for further chemical
modification to explore its therapeutic potential.

Experimental Protocols for Biological Assays:
The following are generalized protocols adapted from studies on related furan derivatives.[9]

MTT Assay for Cytotoxicity
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e Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.
NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect
the number of viable cells present.

e Procedure:

[e]

Seed cells in a 96-well plate and incubate to allow for cell attachment.

o Treat the cells with various concentrations of the test compound and incubate for a
specified period (e.g., 24-72 hours).

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 2-4 hours to allow for the formation of formazan crystals.

o Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified
isopropanol).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the percentage of cell viability compared to an untreated control and determine
the 1Cso value.

Minimum Inhibitory Concentration (MIC) Assay

e Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism after overnight incubation.

e Procedure:

[¢]

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well
microtiter plate.

[¢]

Inoculate each well with a standardized suspension of the target bacterial strain.

[e]

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

o

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
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o The MIC is determined as the lowest concentration of the compound at which no visible
growth of the microorganism is observed.

General Biological Screening Workflow:
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General Biological Screening Workflow
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Caption: A generalized workflow for the biological evaluation of a novel compound.
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Future Directions

The scaffold of Methyl 5-(3-aminophenyl)furan-2-carboxylate presents a valuable starting
point for the development of novel therapeutic agents. The primary amine group on the phenyl
ring is particularly amenable to a variety of chemical modifications, allowing for the exploration
of structure-activity relationships (SAR). Future research could focus on:

e Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides, sulfonyl
chlorides, or carboxylic acids to generate a library of amide and sulfonamide derivatives.

 Alkylation: Introduction of alkyl groups to the amine to modulate its basicity and lipophilicity.

o Diazotization: Conversion of the amine to a diazonium salt, which can then be used to
introduce a wide range of other functional groups.

By systematically modifying the structure and evaluating the biological activity of the resulting
analogues, it may be possible to identify novel furan-based compounds with potent and
selective therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-(3-
aminophenyl)furan-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278144#methyl-5-3-aminophenyl-furan-2-
carboxylate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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